[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine
Overview
Description
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine: is an organic compound with the molecular formula C8H18N2S and a molecular weight of 174.31 g/mol . This compound features a piperidine ring substituted with a methyl group, a methylsulfanyl group, and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of secondary amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or thiols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of [1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the methylsulfanyl group may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[1-Methyl-4-(methylsulfanyl)piperidin-4-yl]acetate: Similar structure but with an acetate group instead of a methanamine group.
Uniqueness:
Properties
IUPAC Name |
(1-methyl-4-methylsulfanylpiperidin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-10-5-3-8(7-9,11-2)4-6-10/h3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTOXTULXDOWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(CN)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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